molecular formula C15H8F3NOS B13106122 Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone

Cat. No.: B13106122
M. Wt: 307.29 g/mol
InChI Key: RVZXBMNCYUYQCF-UHFFFAOYSA-N
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Description

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone is a heterocyclic compound that combines a thiophene ring with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone typically involves the reaction of thiophene-2-carbonyl chloride with 2-(trifluoromethyl)quinoline under specific conditions. One common method includes:

    Starting Materials: Thiophene-2-carbonyl chloride and 2-(trifluoromethyl)quinoline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst.

    Procedure: The thiophene-2-carbonyl chloride is added dropwise to a solution of 2-(trifluoromethyl)quinoline in anhydrous pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Thiophen-2-YL(3-(trifluoromethyl)phenyl)methanone
  • 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline

Uniqueness

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone is unique due to the presence of both a thiophene ring and a quinoline moiety, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

Molecular Formula

C15H8F3NOS

Molecular Weight

307.29 g/mol

IUPAC Name

thiophen-2-yl-[2-(trifluoromethyl)quinolin-3-yl]methanone

InChI

InChI=1S/C15H8F3NOS/c16-15(17,18)14-10(13(20)12-6-3-7-21-12)8-9-4-1-2-5-11(9)19-14/h1-8H

InChI Key

RVZXBMNCYUYQCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)C(=O)C3=CC=CS3

Origin of Product

United States

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